3,3-difluorocyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluorocyclobutane-1-carboxamide is an organic compound with the molecular formula C5H7F2NO. It is characterized by a cyclobutane ring substituted with two fluorine atoms and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-difluorocyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3,3-difluorocyclobutanecarbonyl chloride with ammonia in a solvent such as tetrahydrofuran (THF) and methanol. The reaction is typically carried out at low temperatures (0-10°C) and yields the desired product as a colorless solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the cyclobutane ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanecarboxamides, while oxidation and reduction can lead to different oxidized or reduced derivatives of the compound.
Scientific Research Applications
3,3-difluorocyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: The compound is explored for its potential in creating novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It serves as a building block in the synthesis of compounds used in biological assays and studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluorocyclobutanecarbonyl chloride
- 3,3-Difluorocyclobutanecarbothioamide
Comparison: 3,3-difluorocyclobutane-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the carboxamide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Additionally, the presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXCRGEZCMEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.